molecular formula C7H13N3O B1268945 5-Amino-1-sec-butyl-1H-pyrazol-3-ol CAS No. 436088-85-6

5-Amino-1-sec-butyl-1H-pyrazol-3-ol

Cat. No.: B1268945
CAS No.: 436088-85-6
M. Wt: 155.2 g/mol
InChI Key: RXDUGOJOOXUICD-UHFFFAOYSA-N
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Description

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, demonstrating the versatility of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol derivatives in chemical synthesis (Bobko et al., 2012).

  • Hydrogen Bonded Chains : Studies have shown the formation of hydrogen-bonded chains in certain derivatives of this compound, highlighting its potential in the development of molecular structures with specific bonding characteristics (Abonía et al., 2007).

Biological Applications

  • Antiviral Activity : Some derivatives have exhibited significant antiviral activity, specifically against Tobacco Mosaic Virus (TMV), suggesting potential applications in agriculture and virology (Yang et al., 2020).

  • Catalytic Activities : The compound has been used in the synthesis of new ligands with catalytic oxidative activities, which could have implications in various industrial processes (Kodadi et al., 2008).

Material Science

  • Structural Development : Research into the development of pyrazolo[1,5-a]pyrimidines from this compound derivatives has revealed potential applications in the field of material science, particularly due to their unique structural properties (Maquestiau et al., 2010).

Mechanism of Action

The mechanism of action of pyrazoles is diverse and depends on their chemical structure and the biological system they interact with . They have been found to exhibit a wide range of biological activities, making them interesting targets in drug discovery .

Future Directions

The future directions in the research of pyrazoles include the synthesis of novel pyrazole derivatives and the exploration of their biological activities . The diverse applications of pyrazoles in drug synthesis and molecular biology research suggest that they will continue to be a topic of interest in various scientific studies.

Properties

IUPAC Name

3-amino-2-butan-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDUGOJOOXUICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349478
Record name 5-Amino-1-sec-butyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-85-6
Record name 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-sec-butyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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